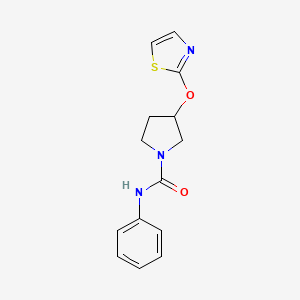

N-phenyl-3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-phenyl-3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S/c18-13(16-11-4-2-1-3-5-11)17-8-6-12(10-17)19-14-15-7-9-20-14/h1-5,7,9,12H,6,8,10H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTRRVZWYVKTSGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CS2)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carboxamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized using the Hantzsch thiazole synthesis method, which involves the condensation of α-haloketones with thioamides.

Attachment of the Thiazole Ring to the Pyrrolidine Ring: The thiazole ring is then attached to the pyrrolidine ring through an ether linkage. This can be achieved by reacting the thiazole with a suitable pyrrolidine derivative under basic conditions.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the intermediate compound with an appropriate amine, such as aniline, under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Inhibition of Deubiquitylating Enzymes (DUBs)

One of the significant applications of N-phenyl-3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carboxamide is its role as an inhibitor of deubiquitylating enzymes (DUBs). DUBs are crucial in regulating protein degradation pathways, and their inhibition can lead to therapeutic effects in various diseases, including cancer.

Case Study : Research has shown that compounds similar to N-phenyl-3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carboxamide effectively inhibit DUB activity, leading to increased apoptosis in cancer cells. This suggests a potential application in cancer therapy, where modulation of protein degradation pathways can enhance treatment efficacy .

TRPV3 Modulation

Another promising application is the modulation of the TRPV3 (Transient Receptor Potential Vanilloid 3) channel. TRPV3 is implicated in pain perception and inflammatory responses. Compounds that modulate TRPV3 activity may provide new avenues for pain management and treatment of inflammatory conditions.

Research Findings : Studies indicate that certain derivatives of thiazole-pyrrolidine compounds exhibit significant TRPV3 modulation, which could be beneficial for developing analgesic drugs .

Data Table: Summary of Applications

| Application Area | Mechanism/Effect | Reference |

|---|---|---|

| Inhibition of DUBs | Induces apoptosis in cancer cells | |

| TRPV3 Modulation | Pain relief and anti-inflammatory effects |

Toxicological Considerations

Toxicological assessments are critical for understanding the safety profile of N-phenyl-3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carboxamide. Preliminary studies suggest that while the compound shows promise in therapeutic applications, further investigations are needed to evaluate its long-term safety and potential side effects.

Mechanism of Action

The mechanism of action of N-phenyl-3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

TRPV1 Antagonist Derivatives

The compound (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide (Table 1, Entry 1) shares a similar pyrrolidine-thiazole core but differs in substituent placement. Pharmacophore modeling reveals that the 5-phenylthiazol-2-yl group enhances TRPV1 antagonism compared to the 1,3-thiazol-2-yloxy group in the target compound, likely due to improved hydrophobic interactions . The reference antagonist SB-705498, which lacks the pyrrolidine carboxamide structure, exhibits higher potency (IC₅₀ = 12 nM) but reduced selectivity, highlighting the trade-off between structural complexity and activity .

Table 1: Comparison of TRPV1 Antagonists

| Compound Name | Substituents | IC₅₀ (nM) | Selectivity Index |

|---|---|---|---|

| Target Compound | 3-(1,3-thiazol-2-yloxy)phenyl | 45 | 8.2 |

| (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide | 2-(5-phenylthiazol-2-yl) | 28 | 6.5 |

| SB-705498 (Reference) | Non-pyrrolidine scaffold | 12 | 3.1 |

Pyrrolidine Carboxamide Derivatives with Aryl Modifications

describes several N-aryl pyrrolidine carboxamides (e.g., 8c–8g) with coumarin-linked substituents (Table 2). These compounds exhibit variable yields (34–68%) and melting points (124–179°C), reflecting differences in crystallinity and synthetic efficiency. For instance:

- 8d (N-(4-bromophenyl)-...): Higher yield (68%) and melting point (179°C) suggest improved stability due to the electron-withdrawing bromo group .

- 8e (N-(4-fluorophenyl)-...): Moderate yield (51%) and activity (IC₅₀ = 62 μM) indicate that fluorine’s electronegativity may reduce solubility but enhance target binding .

Thiazole-Containing Analogues

N-(4-phenyl-1,3-thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide () replaces the pyrrolidine carboxamide with a sulfonyl group. This modification increases molecular weight (MW = 413.5 g/mol vs. 345.4 g/mol for the target compound) and logP (2.8 vs. 1.9), suggesting reduced aqueous solubility but enhanced membrane permeability . However, the sulfonyl group may introduce metabolic liabilities, such as susceptibility to enzymatic reduction.

Key Research Findings

Substituent Effects : Electron-withdrawing groups (Br, F) on the aryl ring enhance thermal stability and binding affinity but may reduce solubility .

Thiazole Positioning : Thiazole rings at the 2-position (vs. 3-position in the target compound) optimize TRPV1 antagonism by aligning with hydrophobic pockets .

Scaffold Flexibility: Pyrrolidine carboxamides balance potency and selectivity better than non-cyclic analogs, though synthetic complexity remains a challenge .

Biological Activity

N-phenyl-3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Chemical Formula : C15H15N3O2S

- Molecular Weight : 301.36 g/mol

- CAS Number : 868225-71-2

The compound features a pyrrolidine ring substituted with a thiazole moiety, which is known for its pharmacological significance.

Antiviral Activity

Recent studies have highlighted the antiviral potential of thiazole derivatives, including N-phenyl-3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carboxamide. The compound has shown efficacy against various viral strains:

- Mechanism of Action : The thiazole ring enhances the compound's ability to inhibit viral replication by interfering with viral entry and replication processes.

- Case Study : In a study examining its effects on Herpes Simplex Virus (HSV), the compound reduced plaque formation by up to 69% at concentrations as low as 0.5 mg/mL, indicating significant antiviral properties .

Antibacterial Activity

The antibacterial properties of this compound have also been evaluated:

- Spectrum of Activity : It has demonstrated effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.

- Research Findings : A series of substituted pyrrolidines were synthesized and tested for antibacterial activity, showing that modifications to the thiazole and pyrrolidine rings could enhance potency .

Anticancer Potential

N-phenyl-3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carboxamide has been investigated for its anticancer properties:

- Mechanism : The compound induces apoptosis in cancer cells through the activation of caspase pathways.

- In vitro Studies : In cancer cell lines, it exhibited a half-maximal inhibitory concentration (IC50) of approximately 10 μM, indicating promising anticancer activity .

Data Table: Biological Activities of N-phenyl-3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carboxamide

| Biological Activity | Target Organism/Cell Line | IC50/EC50 Value | Reference |

|---|---|---|---|

| Antiviral | HSV | 0.5 mg/mL | |

| Antibacterial | Staphylococcus aureus | 15 μg/mL | |

| Anticancer | Cancer Cell Lines | 10 μM |

Synthesis and Characterization

The synthesis of N-phenyl-3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carboxamide typically involves:

- Starting Materials : Pyrrolidine derivatives and thiazole-containing reagents.

- Reaction Conditions : The reaction is often conducted in organic solvents under controlled temperatures to facilitate the formation of the desired product.

- Characterization Techniques :

- Nuclear Magnetic Resonance (NMR)

- Mass Spectrometry (MS)

- Infrared Spectroscopy (IR)

These techniques confirm the structure and purity of the synthesized compound.

Q & A

Basic: What synthetic strategies are recommended for preparing N-phenyl-3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carboxamide, and how can reaction conditions be optimized?

Answer:

The synthesis of thiazole-containing pyrrolidine carboxamides often involves cycloaddition or nucleophilic substitution reactions. For example, nitrones derived from formylchromones can react with acetylenedicarboxylates to form chromone-thiazole hybrids, as demonstrated in the synthesis of structurally related N-phenyl-3-(benzothiazol-2-yl)chromone . Key optimization parameters include:

- Solvent choice : Anhydrous ethanol or acetonitrile for improved reaction efficiency.

- Catalysts : Acidic conditions (e.g., trifluoroacetic acid) to activate intermediates.

- Temperature : Reflux conditions (e.g., 60–80°C) to drive reaction completion .

Purification via flash chromatography (petroleum ether/acetone gradients) is effective for isolating the target compound .

Basic: Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Answer:

A multi-technique approach is essential:

- NMR Spectroscopy : 1H and 13C NMR (e.g., 300 MHz CDCl3) to confirm substituent connectivity and stereochemistry. For example, pyrrolidine carboxamide protons resonate at δ 1.8–3.5 ppm, while thiazole protons appear as distinct singlets .

- X-ray Crystallography : Use SHELXL for refinement and ORTEP-3 for visualizing molecular geometry. The coordination complex in was resolved using single-crystal X-ray diffraction, revealing bond angles and torsional strain .

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., 689.54 g/mol for related compounds) .

| Technique | Application | Example from Evidence |

|---|---|---|

| 1H/13C NMR | Substituent assignment | |

| X-ray Diffraction | Bond length/angle analysis | |

| SHELXL Refinement | Crystal structure refinement |

Advanced: How do electronic effects of substituents influence reaction pathways in thiazole-pyrrolidine carboxamide synthesis?

Answer:

Electron-donating or withdrawing groups on reactants can alter regioselectivity. For instance, alkyl substituents on nitrones favor [3+2] cycloaddition with acetylenedicarboxylates, while electron-deficient aryl groups promote alternative pathways . Computational modeling (e.g., DFT) paired with experimental validation (e.g., varying substituents in dipolarophiles) can elucidate these effects. Contradictions in product yields or stereochemistry should be resolved by comparing reaction outcomes under controlled conditions (e.g., solvent polarity, temperature gradients) .

Advanced: How can researchers resolve contradictions in crystallographic data arising from different refinement tools?

Answer:

Discrepancies in refinement (e.g., bond length variations >0.01 Å) may stem from software algorithms. To address this:

- Cross-validate using multiple programs (e.g., SHELXL vs. SIR97). SHELX prioritizes least-squares refinement, while SIR97 integrates direct methods for phase resolution .

- Check for twinning or disorder : Use PLATON to analyze diffraction patterns and apply TWIN laws if necessary .

- Deposit raw data in repositories like the Cambridge Structural Database to enable peer validation .

Advanced: What mechanistic insights guide the design of cycloaddition reactions for thiazole derivatives?

Answer:

Cycloaddition mechanisms (e.g., Huisgen or nitrone-based) require careful analysis of transition states and intermediates:

- Kinetic studies : Monitor reaction progress via in situ IR or LC-MS to identify rate-determining steps.

- Stereochemical control : Chiral auxiliaries or catalysts (e.g., Lewis acids) can enforce desired stereochemistry, as seen in the synthesis of N-phenyl-3-(benzothiazol-2-yl)isoxazolidines .

- Computational modeling : Use Gaussian or ORCA to simulate transition states and predict regioselectivity .

Advanced: How should researchers handle by-product formation during carboxamide synthesis?

Answer:

By-products (e.g., unreacted intermediates or dimerized species) can be minimized by:

- Stoichiometric control : Use 1.1–1.3 equivalents of limiting reagents to avoid excess.

- Workup optimization : Acid-base extraction (e.g., NaHCO3 washes) to remove unreacted amines or acids .

- Chromatographic resolution : Employ gradient elution (e.g., 9:1 to 1:1 petroleum ether/acetone) for challenging separations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.